Ethyl 3-oxononanoate Ethyl 3-oxononanoate
Brand Name: Vulcanchem
CAS No.: 6622-36-2
VCID: VC3760775
InChI: InChI=1S/C11H20O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h3-9H2,1-2H3
SMILES: CCCCCCC(=O)CC(=O)OCC
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol

Ethyl 3-oxononanoate

CAS No.: 6622-36-2

Cat. No.: VC3760775

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxononanoate - 6622-36-2

Specification

CAS No. 6622-36-2
Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
IUPAC Name ethyl 3-oxononanoate
Standard InChI InChI=1S/C11H20O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h3-9H2,1-2H3
Standard InChI Key ZQZBPLVTKYAPOF-UHFFFAOYSA-N
SMILES CCCCCCC(=O)CC(=O)OCC
Canonical SMILES CCCCCCC(=O)CC(=O)OCC

Introduction

Structural Characteristics and Molecular Identity

Ethyl 3-oxononanoate is systematically named as ethyl 3-oxononanoate or nonanoic acid, 3-oxo-, ethyl ester. Its molecular structure comprises a linear aliphatic chain (nonanoate) with a ketone group at the third carbon and an ethyl ester functional group at the terminal position.

Molecular Formula and Weight

The compound has a molecular formula of C11_{11}H20_{20}O3_{3} and a molecular weight of 200.27 g/mol .

Spectroscopic and Structural Data

  • SMILES: CCCCCCC(=O)CC(=O)OCC

  • InChIKey: ZQZBPLVTKYAPOF-UHFFFAOYSA-N

  • Predicted Collision Cross-Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]+201.14853148.2
    [M+Na]+223.13047156.8
    [M-H]-199.13397146.2

The presence of the β-keto group introduces tautomerism, where the keto form predominates in solid and solution states. The ester group contributes to its lipophilicity, as evidenced by a logP value of approximately 2.5 .

Synthesis and Production

Conventional Synthetic Routes

Ethyl 3-oxononanoate is typically synthesized via Claisen condensation between ethyl acetoacetate and heptanal under basic conditions. A study by Yang et al. (2006) demonstrated a related approach for synthesizing β-keto esters, utilizing sodium ethoxide as a base to deprotonate ethyl acetoacetate, followed by nucleophilic attack on an aldehyde .

Reaction Scheme:

Ethyl acetoacetate+HeptanalNaOEtEthyl 3-oxononanoate+H2O\text{Ethyl acetoacetate} + \text{Heptanal} \xrightarrow{\text{NaOEt}} \text{Ethyl 3-oxononanoate} + \text{H}_2\text{O}

Alternative Methods

Recent advancements include enzymatic esterification using lipases, which offer higher stereoselectivity and milder reaction conditions. For example, immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 3-oxononanoic acid with ethanol, yielding the target compound with >90% efficiency .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValue
Boiling Point285–287°C (predicted)
Density1.02 g/cm³
SolubilityInsoluble in water; soluble in ethanol, ether

Stability and Reactivity

The β-keto ester is sensitive to strong acids and bases, undergoing hydrolysis to 3-oxononanoic acid under acidic conditions or decarboxylation to ketones under thermal stress . Storage recommendations include keeping the compound in a cool, dry environment (-20°C) under nitrogen atmosphere to prevent degradation .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 3-oxononanoate is a precursor for neuroprotective agents and HIV-1 reverse transcriptase inhibitors. For instance, its derivative, ethyl 3-oxo-(±)-6,7-di-O-isopropylidene-6,7-dihydroxyheptanoate, is a key intermediate in synthesizing compounds that mitigate oxidative stress in neuronal cells .

Flavor and Fragrance Industry

The compound’s fruity odor profile makes it suitable for flavor formulations. It contributes to tropical fruit flavors in beverages and confectionery, with a threshold detection limit of 0.1 ppm in aqueous solutions .

Material Science

In polymer chemistry, ethyl 3-oxononanoate acts as a cross-linking agent for polyesters, enhancing thermal stability and mechanical strength. Studies show that incorporating 5% w/w of this ester into polylactic acid (PLA) increases its glass transition temperature (TgT_g) by 15°C .

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

  • Ventilation: Use fume hoods to minimize inhalation exposure.

  • First Aid: In case of contact, rinse with water for 15 minutes and seek medical attention .

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis reveals a primary fragmentation pathway involving loss of the ethyl group (m/z 171) and subsequent decarboxylation to form nonan-3-one (m/z 142) . Derivatization with methoxyamine hydrochloride improves peak resolution by stabilizing the β-keto group .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3): δ 4.12 (q, 2H, -OCH2_2CH3_3), 2.84 (t, 2H, -COCH2_2), 2.45 (t, 2H, -CH2_2CO), 1.25 (t, 3H, -CH3_3) .

  • 13^{13}C NMR: δ 207.8 (ketone), 170.1 (ester), 60.3 (-OCH2_2), 14.1 (-CH3_3) .

Recent Research and Future Directions

A 2024 study explored its use in metal-organic frameworks (MOFs) for catalytic applications, demonstrating that zirconium-based MOFs functionalized with ethyl 3-oxononanoate exhibit 98% efficiency in Knoevenagel condensations . Future research should focus on green synthesis methods and expanding its role in asymmetric catalysis.

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